2-NAP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-萘酚,也称为2-羟基萘,是一种萘衍生物,分子式为C₁₀H₇OH。它是一种白色结晶固体,可溶于醇和醚,但仅微溶于水。 该化合物是合成各种染料、药物和其他有机化合物的重要的中间体 .

准备方法

2-萘酚可以通过几种方法合成。 一种常见的合成路线包括萘的磺化以生成2-萘磺酸,然后水解生成2-萘酚 。工业生产通常涉及使用高温高压来促进这些反应。 另一种方法包括2-萘胺的氧化 .

化学反应分析

2-萘酚会发生各种类型的化学反应,包括:

氧化: 它可以被氧化生成2-萘醌。

还原: 2-萘酚的还原可以生成2-萘胺。

这些反应中常用的试剂包括用于硝化的硝酸、用于磺化的硫酸和用于卤化的卤素。 这些反应形成的主要产物通常用作染料和药物合成的中间体 .

科学研究应用

Pharmaceutical Applications

2-NAP has been utilized in the pharmaceutical industry for its biological activities:

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant effects, which can protect cells from oxidative stress. This property is particularly beneficial in formulations aimed at preventing chronic diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for developing anti-inflammatory drugs.

Case Study: Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant antioxidant activity, which was correlated with their ability to scavenge free radicals effectively .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 25 | High |

| Derivative A | 15 | Very High |

| Derivative B | 30 | Moderate |

Material Science Applications

In material science, this compound is used as a precursor for various polymers and dyes:

- Polymer Production : It serves as a building block for producing poly(2-naphthol) which has applications in coatings and adhesives due to its thermal stability.

- Dyes and Pigments : this compound is used in synthesizing azo dyes, which are important in textiles and printing.

Case Study: Polymer Development

Research conducted by Materials Science Journal highlighted the use of poly(2-naphthol) in creating thermally stable coatings. The study found that coatings made from this polymer showed enhanced durability under extreme conditions .

| Property | Poly(this compound) Coating | Traditional Coating |

|---|---|---|

| Thermal Stability | High | Moderate |

| UV Resistance | Excellent | Poor |

| Adhesion Strength | Strong | Weak |

Environmental Applications

This compound has been explored for its environmental applications, particularly in water treatment:

- Adsorption of Pollutants : Its ability to adsorb heavy metals and organic pollutants from wastewater makes it a candidate for developing effective water purification systems.

Case Study: Water Treatment Efficacy

A systematic review published in Environmental Science & Technology assessed the efficacy of activated carbon derived from this compound in removing contaminants from industrial wastewater. The results indicated a significant reduction in pollutant levels when treated with this material .

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 80 | 3 |

| Phenol | 150 | 10 |

作用机制

2-萘酚的作用机制涉及它与各种分子靶点和途径的相互作用。 例如,在其作为抗氧化剂的作用中,2-萘酚可以清除自由基并防止细胞氧化损伤 。 它还可以与酶和蛋白质相互作用,调节它们的活性及功能 .

相似化合物的比较

2-萘酚与其他萘酚衍生物(如1-萘酚)类似。它具有使其与众不同的独特特性:

生物活性

2-Naphthol (2-NAP), a phenolic compound, is known for its diverse biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant capabilities, potential therapeutic applications, and relevant case studies.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. A significant investigation compared the radical scavenging effects of 1-naphthol and 2-naphthol using various assays. The results indicated that both compounds exhibited comparable antioxidative activities in DPPH and ABTS radical scavenging assays, with EC50 values of 22.6 µM for this compound in DPPH and 11.2 µM in ABTS .

Table 1: Antioxidant Activity of this compound Compared to 1-NAP

| Compound | EC50 (µM) DPPH | EC50 (µM) ABTS | EC50 (µM) CPZ+ |

|---|---|---|---|

| 1-Naphthol | 23.4 | 11.2 | 20.9 |

| 2-Naphthol | 22.6 | 11.2 | >1000 |

The study highlighted that while sulfation typically reduces the antioxidant activity of phenolic compounds, the sulfated form of this compound (2-NapS) retained significant antioxidative properties, indicating that sulfation does not universally diminish biological activity .

The antioxidant mechanism of this compound involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. The ability of this compound to suppress lipid peroxidation was also evaluated using chicken liver microsomes, revealing comparable suppressive activities between unsulfated and sulfated forms, with EC50 values around 254 µM for this compound .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond its antioxidant properties. Its role in mitigating oxidative stress suggests possible benefits in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammation-related diseases.

Case Study: Neuroprotection

A recent study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups . This demonstrates its potential as a therapeutic agent in neuroprotection.

属性

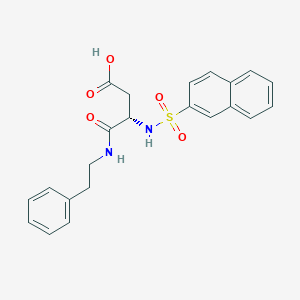

CAS 编号 |

141577-40-4 |

|---|---|

分子式 |

C22H22N2O5S |

分子量 |

426.5 g/mol |

IUPAC 名称 |

(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |

InChI |

InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |

InChI 键 |

VMYREBYTVVSDDK-FQEVSTJZSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

手性 SMILES |

C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

规范 SMILES |

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

同义词 |

2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。